(S,S)-Ethambutol-d4 bishydrochloride chemical properties
(S,S)-Ethambutol-d4 bishydrochloride chemical properties
Technical Monograph: (S,S)-Ethambutol-d4 Bishydrochloride
Executive Summary
(S,S)-Ethambutol-d4 bishydrochloride (CAS: 1129526-19-7) is the stable isotope-labeled (SIL) analog of the first-line antitubercular agent, Ethambutol. Characterized by the incorporation of four deuterium atoms on the ethylene diamine bridge, this compound serves as the "gold standard" Internal Standard (IS) for the quantification of Ethambutol in biological matrices. Its physicochemical behavior mirrors the non-deuterated analyte, ensuring identical extraction recovery and chromatographic retention, while its mass shift (+4 Da) allows for interference-free detection in mass spectrometry.
Chemical Identity & Structure
The stereochemical purity of this standard is critical; the (S,S)-enantiomer is the pharmacologically active form, whereas the (R,R)-enantiomer is associated with ocular toxicity. The "d4" designation refers specifically to the tetradeuterated ethylene backbone.
Table 1: Chemical Specification Data
| Property | Detail |
| Chemical Name | (S,S)-2,2'-(1,2-Ethanediyldiimino-d4)di-1-butanol bishydrochloride |
| Common Name | Ethambutol-d4 2HCl |
| CAS Number | 1129526-19-7 (Salt) |
| Molecular Formula | |
| Molecular Weight | 281.26 g/mol (Salt); 208.33 g/mol (Free Base) |
| Isotopic Purity | |
| Stereochemistry | (S,S)-configuration (Active isomer) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Water (>50 mg/mL), Methanol, DMSO |
| pKa | 6.35 (amine 1), 9.35 (amine 2) [Identical to unlabeled] |
Synthesis & Isotopic Labeling Strategy
The synthesis of (S,S)-Ethambutol-d4 is designed to prevent deuterium scrambling (loss of label) during metabolism or ionization. The label is placed on the ethylene bridge, which is metabolically stable compared to the labile hydroxyl or amine protons.
Synthetic Pathway Logic
The reaction typically utilizes 1,2-dichloroethane-d4 as the electrophile, reacting with two equivalents of (S)-(+)-2-amino-1-butanol . This ensures the retention of the chiral centers while introducing the isotopic tag.
Figure 1: Synthetic route for (S,S)-Ethambutol-d4. The deuterium label is introduced via the alkyl halide linker, ensuring stability.
Physicochemical Profile & Handling
Understanding the physical nature of the salt is vital for accurate stock preparation.
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Hygroscopicity: The bishydrochloride salt is highly hygroscopic. Exposure to ambient air can lead to water uptake, altering the effective molecular weight and leading to concentration errors in stock solutions.
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Protocol: Equilibrate the vial to room temperature before opening. Weigh rapidly in a humidity-controlled environment or use a closed weighing vessel.
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Solution Stability:
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Solvent: Methanol or Water.[1]
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Stability: Stock solutions (1 mg/mL) are stable for 6 months at -20°C.
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Light Sensitivity: No significant photodegradation observed, but amber vials are recommended as a precaution.
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Application: Internal Standard in LC-MS/MS
The primary utility of (S,S)-Ethambutol-d4 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during the bioanalysis of plasma samples from tuberculosis patients.
Mechanism of Correction
Because the physicochemical properties (pKa, LogP) of the d4-analog are virtually identical to the drug, it co-elutes with Ethambutol. Any suppression of the electrospray ionization (ESI) signal caused by plasma phospholipids affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Experimental Protocol: Plasma Extraction & Analysis
Objective: Quantify Ethambutol in human plasma (Range: 0.1 – 10 µg/mL).
Step 1: Stock Preparation
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Dissolve 1.00 mg (corrected for purity/salt factor) of (S,S)-Ethambutol-d4 2HCl in 10 mL Methanol (Stock A: 100 µg/mL).
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Dilute Stock A to 5 µg/mL in 50% Methanol (Working IS Solution).
Step 2: Sample Processing (Protein Precipitation)
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Aliquot 100 µL of patient plasma into a 1.5 mL tube.
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Add 10 µL of Working IS Solution (5 µg/mL). Vortex for 10 sec.
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Add 400 µL of ice-cold Methanol (precipitating agent).
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Vortex vigorously for 1 min.
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Centrifuge at 10,000 x g for 10 min at 4°C.
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Transfer supernatant to an autosampler vial.
Step 3: LC-MS/MS Parameters
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Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
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Mobile Phase: Gradient of 10mM Ammonium Acetate (A) and Acetonitrile (B).
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Ionization: ESI Positive Mode.
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MRM Transitions:
Figure 2: Bioanalytical workflow for Ethambutol quantification using the d4-internal standard.
References
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Santa Cruz Biotechnology. Ethambutol-d4 Dihydrochloride (CAS 1129526-19-7) Product Specification.[2] Retrieved from
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LGC Standards. Ethambutol-d4 Dihydrochloride Reference Material. Retrieved from
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Bhatia, et al. (2023). A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma.[6] Journal of Applied Pharmaceutical Science. Retrieved from
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PubChem. Ethambutol-d4 (Compound CID 25217998).[9] National Library of Medicine. Retrieved from
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ChemicalBook. Ethambutol Chemical Properties and Synthesis. Retrieved from
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Ethambutol-d4 Dihydrochloride | CAS 1129526-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Ethambutol-d4 Dihydrochloride | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. fip.org [fip.org]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. Ethambutol-d4 | C10H24N2O2 | CID 25217998 - PubChem [pubchem.ncbi.nlm.nih.gov]
